4-Chlorophenyl benzoate

Organometallic Chemistry Regioselective Synthesis Arene Complexation

4-Chlorophenyl benzoate is the optimal starting material for (η6-benzoate)Cr(CO)3 complexes. Unlike other substituted phenyl benzoates, the 4-chloro derivative directs the Cr(CO)3 unit almost exclusively to the benzoic acid moiety, eliminating regioisomer separation steps. It is also a benchmark electron‑withdrawing para‑substituent for Hammett equation calibration (ρ=1.7 in alkaline hydrolysis) and an essential model compound for chlorinated diaryl ester degradation studies. Choose this compound for precise synthetic, kinetic, and environmental research.

Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
CAS No. 2005-08-5
Cat. No. B104076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl benzoate
CAS2005-08-5
SynonymsBenzoic Acid, 4-Chlorophenyl Ester;  Benzoic Acid, p-Chlorophenyl Ester;  NSC 406605;  p-Chlorophenol Benzoate
Molecular FormulaC13H9ClO2
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H9ClO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H
InChIKeyJKSIXXOEIXUYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl Benzoate (CAS 2005-08-5): Technical Specifications and Procurement Baseline


4-Chlorophenyl benzoate (CAS 2005-08-5) is an aromatic ester with the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol [1]. It is characterized by a benzoate group attached to a 4-chlorophenyl moiety [2]. Commercially, it is available as a white to almost white crystalline powder with a melting point range of 87-90 °C and a typical purity of ≥99.0% (GC) [3]. This compound serves primarily as a synthetic intermediate, particularly in the preparation of phenstatin analogs via Fries rearrangement and Friedel-Crafts reactions . Its physical and chemical profile distinguishes it from unsubstituted and other para-substituted phenyl benzoate analogs, which is critical for its specific applications in research and industrial synthesis.

Why 4-Chlorophenyl Benzoate Cannot Be Substituted with Phenyl Benzoate or Other Analogs in Critical Applications


Direct substitution of 4-chlorophenyl benzoate with close analogs like phenyl benzoate or 4-methylphenyl benzoate is not scientifically valid due to significant differences in physicochemical properties and reactivity driven by the para-chloro substituent. This substitution results in a higher melting point (87-89°C vs. 68-70°C for phenyl benzoate), indicating altered crystal packing and thermal stability . Crucially, the chloro substituent profoundly impacts regioselectivity in organometallic reactions and alters hydrolysis kinetics compared to other para-substituted benzoates [1][2]. Furthermore, the biodegradation pathway, while following a similar catabolic sequence, produces a distinct and more toxic phenolic metabolite (4-chlorophenol) than its unsubstituted or methyl-substituted counterparts, which has implications for environmental fate studies [3]. These quantifiable differences preclude simple interchangeability in synthetic, mechanistic, or environmental research applications.

Quantitative Differentiation of 4-Chlorophenyl Benzoate Against Closest Analogs: A Technical Evidence Guide


Regioselectivity in Cr(CO)6 Complexation: Exclusive Complexation vs. Low Selectivity Analogs

In complexation reactions with Cr(CO)6, 4-chlorophenyl benzoate exhibits a unique and exclusive regioselectivity. While most substituted phenyl benzoates show very low selectivity and yield comparable amounts of both regioisomeric complexes, the 4-chlorophenyl ester is a notable exception where the benzoic acid moiety is complexed nearly exclusively [1]. This stark contrast provides a predictable and controlled synthetic outcome.

Organometallic Chemistry Regioselective Synthesis Arene Complexation

Alkaline Hydrolysis Kinetics: Comparative Rate Constants in Aqueous Media

The alkaline hydrolysis rate of 4-chlorophenyl benzoate has been quantitatively measured and can be contextualized against other para-substituted phenyl benzoates. Second-order rate constants (k2) for the alkaline hydrolysis of substituted phenyl benzoates, including the 4-chloro derivative, have been measured spectrophotometrically in water at 25 °C [1]. While a direct k2 value for 4-chlorophenyl benzoate is not provided in the abstract, the study confirms its inclusion in a Hammett analysis with a reaction constant of ρ = 1.7, allowing its relative reactivity to be precisely modeled and predicted based on the electron-withdrawing nature of the chloro substituent [1].

Physical Organic Chemistry Reaction Kinetics Substituent Effects

Biodegradation Pathway: Distinct Metabolite Production Compared to Phenyl and Tolyl Analogs

Microbial degradation studies show that while 4-chlorophenyl benzoate is metabolized by a similar catabolic sequence as phenyl benzoate and p-tolylbenzoate, it yields a distinctly different and more environmentally persistent metabolite. The fungus Scedosporium apiospermum and the bacterium Pseudomonas sp. strain TR3 both utilize an inducible esterase to hydrolyze the ester bond [1][2]. The hydrolysis of 4-chlorophenylbenzoate produces stoichiometric amounts of benzoate and 4-chlorophenol, whereas phenylbenzoate yields phenol and p-tolylbenzoate yields 4-methylphenol [2].

Environmental Microbiology Biodegradation Xenobiotic Metabolism

High-Value Application Scenarios for 4-Chlorophenyl Benzoate Based on Proven Differentiation


Synthesis of Regiospecific (η6-Arene)Cr(CO)3 Complexes

4-Chlorophenyl benzoate is the optimal starting material for the synthesis of (η6-benzoate)Cr(CO)3 complexes where coordination to the benzoyl ring is desired. Unlike other substituted phenyl benzoates, which yield a mixture of regioisomers due to low complexation selectivity, the 4-chloro derivative directs the Cr(CO)3 unit almost exclusively to the benzoic acid moiety [1]. This property eliminates the need for challenging and low-yielding isomer separation steps, streamlining the preparation of specific organometallic intermediates for further functionalization.

Mechanistic Probe in Substituent Effect and Kinetic Studies

This compound serves as a well-characterized substrate for investigating substituent effects in nucleophilic acyl substitution reactions. Its reactivity has been quantitatively established within the framework of the Hammett equation (ρ = 1.7 for alkaline hydrolysis), allowing it to be used as a benchmark electron-withdrawing para-substituent [2]. Researchers can employ 4-chlorophenyl benzoate to calibrate kinetic models or to probe the electronic demands of novel reaction conditions and catalytic systems.

Model Substrate for Environmental Fate and Biodegradation Studies of Chlorinated Aromatics

4-Chlorophenyl benzoate is an essential model compound for studying the microbial degradation of chlorinated diaryl esters, which are relevant to certain liquid-crystalline polymers and other industrial materials [3]. Its well-defined catabolic pathway, which yields the priority pollutant 4-chlorophenol, makes it a more environmentally realistic substrate than its non-chlorinated analog, phenyl benzoate. Studies using this compound can provide crucial data on the persistence, metabolic pathways, and potential ecotoxicological impact of chlorinated aromatic esters in soil and water systems [3][4].

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